1-Benzyl-4,4-dimethylpyrrolidin-3-amine
Description
1-Benzyl-4,4-dimethylpyrrolidin-3-amine (CAS: 147011-48-1) is a pyrrolidine-based tertiary amine featuring a benzyl group at the N1 position and two methyl substituents at the C4 position. Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol. The compound’s structural rigidity, conferred by the 4,4-dimethyl substitution on the pyrrolidine ring, influences its electronic and steric properties, making it relevant in medicinal chemistry and catalysis research.
Properties
IUPAC Name |
1-benzyl-4,4-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2)10-15(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADVKSJJSWYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659664 | |
| Record name | 1-Benzyl-4,4-dimethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147011-48-1 | |
| Record name | 1-Benzyl-4,4-dimethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4,4-dimethylpyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethylpyrrolidin-3-one with benzylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine product.
Industrial Production Methods
In an industrial setting, the production of 1-Benzyl-4,4-dimethylpyrrolidin-3-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the benzyl ring or the pyrrolidine ring.
Scientific Research Applications
1-Benzyl-4,4-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations :
Ring Size and Rigidity :
- Pyrrolidine (5-membered ring) in 1-benzyl-4,4-dimethylpyrrolidin-3-amine offers greater ring strain but enhanced rigidity compared to piperidine analogs (6-membered) like 1-benzyl-4-methylpiperidin-3-yl-methylamine .
- Spirocyclic analogs (e.g., 5-azaspiro[2.4]heptan-7-amine) exhibit superior stereochemical control due to restricted rotation .
Electron-deficient analogs (e.g., 4,5-dichloroimidazole derivatives) show reduced alkylation efficiency, highlighting the importance of electronic tuning in synthetic pathways .
Key Observations :
- The synthesis of 1-benzyl-4-methylpiperidin-3-yl-methylamine involves multi-step processes, including quaternization and reductive amination, with titanium(IV) isopropoxide as a critical catalyst .
- Steric bulk in 4,4-dimethylpyrrolidine derivatives may necessitate harsher reaction conditions or alternative catalysts compared to less hindered analogs.
Pharmacological and Catalytic Relevance
- 1-Benzyl-4-methylpiperidin-3-yl-methylamine : Resolved enantiomers (e.g., (3R,4R)-isomer) are intermediates in chiral drug synthesis, emphasizing the role of stereochemistry in bioactivity .
- Electron-Deficient Derivatives : Reduced catalytic utility in alkylation reactions, as seen in failed syntheses of dichlorodiimidazolium salts .
Biological Activity
1-Benzyl-4,4-dimethylpyrrolidin-3-amine (also known as BDMPA) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique mechanism of action. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Benzyl-4,4-dimethylpyrrolidin-3-amine has the molecular formula . Its structure features a pyrrolidine ring substituted with a benzyl group and two methyl groups at specific positions. This unique configuration contributes to its distinct biological properties.
Synthesis Methods
The synthesis of 1-Benzyl-4,4-dimethylpyrrolidin-3-amine typically involves the reaction of 4,4-dimethylpyrrolidin-3-one with benzylamine under reductive amination conditions. Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride. The process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.
The biological activity of 1-Benzyl-4,4-dimethylpyrrolidin-3-amine is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : The compound may function as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.
- Enzymatic Activity : It has been shown to inhibit or activate certain enzymes, which can affect metabolic pathways.
Neuroprotective Effects
Research indicates that 1-Benzyl-4,4-dimethylpyrrolidin-3-amine exhibits neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s. Studies have explored its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the breakdown of acetylcholine. Inhibiting these enzymes can help maintain higher levels of acetylcholine in the brain, potentially alleviating cognitive decline associated with Alzheimer's disease .
Antiviral Activity
In vitro studies have demonstrated that derivatives of compounds similar to 1-Benzyl-4,4-dimethylpyrrolidin-3-amine possess anti-HIV activity. Modifications at specific positions on the pyrrolidine ring have been shown to enhance potency against various strains of HIV by inhibiting reverse transcriptase—an essential enzyme for viral replication .
Case Study 1: Neuroprotective Properties
A study published in Frontiers in Pharmacology investigated the effects of 1-Benzyl-4,4-dimethylpyrrolidin-3-amine on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and oxidative markers compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Antiviral Efficacy
Another research effort focused on the antiviral properties of related compounds revealed that certain modifications to the structure of 1-Benzyl-4,4-dimethylpyrrolidin-3-amine could enhance its effectiveness against HIV strains resistant to standard treatments. The study utilized both in vitro assays and computational modeling to predict binding affinities and mechanisms of action against HIV reverse transcriptase .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Benzyl-4-methylpyrrolidin-3-amine | Moderate AChE inhibition | Fewer methyl substitutions |
| 1-Benzyl-4,4-dimethylpiperidin-3-amine | Potential analgesic properties | Piperidine ring structure |
| 1-Benzyl-4,4-dimethylpyrrolidin-2-one | Limited biological activity | Different position of carbonyl group |
This table illustrates how structural variations impact biological activity among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
